molecular formula C8H8FNO2 B170274 Methyl 2-amino-3-fluorobenzoate CAS No. 144851-82-1

Methyl 2-amino-3-fluorobenzoate

Cat. No.: B170274
CAS No.: 144851-82-1
M. Wt: 169.15 g/mol
InChI Key: ISLOQGNBENYQQF-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-fluorobenzoate is an organic compound with the molecular formula C8H8FNO2 and a molecular weight of 169.15 g/mol It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with an amino group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-fluorobenzoate can be synthesized through the esterification of 2-amino-3-fluorobenzoic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction typically involves heating the mixture under reflux conditions for an extended period, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while electrophilic aromatic substitution can introduce different functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of methyl 2-amino-3-fluorobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity through binding interactions. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-fluorobenzoate is unique due to the specific positioning of the amino and fluorine groups, which can influence its reactivity and interactions with other molecules. This positional arrangement can affect the compound’s electronic properties and steric hindrance, making it distinct from its isomers .

Properties

IUPAC Name

methyl 2-amino-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLOQGNBENYQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598774
Record name Methyl 2-amino-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144851-82-1
Record name Methyl 2-amino-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-3-fluorobenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

HATU (230.1 mg, 0.605 mmol) was added to a solution of 5-methoxy-2-(methylsulfonamido)benzoic acid (intermediate 9) (129.2 mg, 0.527 mmol) in 4 mL of anhydrous DMF at room temperature. After 15 min of stirring, intermediate 6 (128.4 mg, 0.403 mmol) was added followed immediately by triethylamine (0.20 mL, 1.43 mmol). Reaction mixture stirred at room temperature for 18 hours under argon. Mixture was then poured into 40 mL of H2O and extracted three times with 40 mL of ethyl acetate. The combined organic layers were washed with 80 mL Brine, dried (MgSO4), filtered, and concentrated under reduced pressure leaving a residue. Product was purified by silica gel column chromatography (0-10% Methanol in Dichloromethane) and then prep HPLC (15-100% Acetonitrile (with 0.1% trifluoroacetic acid) in water (with 0.1% trifluoroacetic acid)) to yield compound 10 (56 mg, 30%) as a white solid, trifluoroacetate salt, after lyophilization.
Name
Quantity
230.1 mg
Type
reactant
Reaction Step One
Name
5-methoxy-2-(methylsulfonamido)benzoic acid
Quantity
129.2 mg
Type
reactant
Reaction Step One
Name
intermediate 9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
intermediate 6
Quantity
128.4 mg
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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